Coumarin

Description

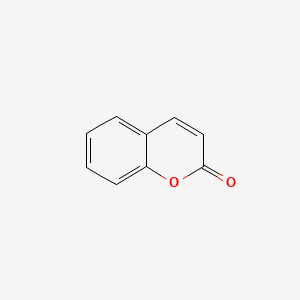

This compound is a chromenone having the keto group located at the 2-position. It has a role as a fluorescent dye, a plant metabolite and a human metabolite.

This compound has been reported in Caragana frutex, Eupatorium japonicum, and other organisms with data available.

This compound is o hydroxycinnamic acid. Pleasant smelling compound found in many plants and released on wilting. Has anticoagulant activity by competing with Vitamin K.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

This compound is a chemical compound/poison found in many plants, notably in high concentration in the tonka bean, woodruff, and bison grass. It has a sweet scent, readily recognised as the scent of newly-mown hay. It has clinical value as the precursor for several anticoagulants, notably warfarin. --Wikipedia. Coumarins, as a class, are comprised of numerous naturally occurring benzo-alpha-pyrone compounds with important and diverse physiological activities. The parent compound, this compound, occurs naturally in many plants, natural spices, and foods such as tonka bean, cassia (bastard cinnamon or Chinese cinnamon), cinnamon, melilot (sweet clover), green tea, peppermint, celery, bilberry, lavender, honey (derived both from sweet clover and lavender), and carrots, as well as in beer, tobacco, wine, and other foodstuffs. This compound concentrations in these plants, spices, and foods range from 0.5% to 6.4% in fine fragrances to br>This compound derivative

effective in reducing edema following crush & thermal injury; structure in Merck Index, 9th ed, #2547; this compound itself occurs in the Tonka bean

Properties

IUPAC Name |

chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020348 | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

304 °F (NTP, 1992), 150 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³ | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals | |

CAS No. |

91-64-5 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4VZ22K1WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Coumarin Core: A Comprehensive Technical Guide to its Structure, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378), a naturally occurring benzopyrone, forms the structural backbone of a vast and diverse class of phytochemicals. Its simple yet versatile scaffold has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The inherent bioactivity of the this compound nucleus, coupled with the myriad of possible substitutions, gives rise to a wide spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the this compound core structure, its prevalence in nature, methodologies for its study, and its interactions with key cellular signaling pathways.

The this compound Core Structure

The fundamental this compound structure, 2H-chromen-2-one, consists of a benzene (B151609) ring fused to an α-pyrone ring. This arrangement creates a rigid, planar molecule with a conjugated system of double bonds, which is crucial for its chemical reactivity and biological activity. The numbering of the this compound nucleus, as depicted below, is essential for the systematic nomenclature of its numerous derivatives.

Caption: Core chemical structure of this compound with IUPAC numbering.

The biosynthesis of coumarins in plants originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A key step involves the ortho-hydroxylation of cinnamic acid, followed by trans-cis isomerization and lactonization to form the characteristic benzopyrone ring.

Natural Sources of Coumarins

Coumarins are widely distributed in the plant kingdom, as well as in some fungi and bacteria. They are found in various parts of the plant, including roots, stems, leaves, flowers, fruits, and seeds. The concentration and specific types of coumarins can vary significantly between species and even within different parts of the same plant. Major plant families known for their rich this compound content include Apiaceae, Rutaceae, and Fabaceae.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the concentration of this compound and its derivatives in various natural sources. These values can be influenced by factors such as geographical location, harvesting time, and processing methods.

Table 1: this compound Content in Different Cinnamon Species

| Cinnamon Species | Botanical Name | Part Used | This compound Content (mg/kg) | Reference |

| Ceylon Cinnamon | Cinnamomum verum | Bark | 10 | [1] |

| Cassia Cinnamon | Cinnamomum cassia | Bark | 111.4 - 2987.0 | [1] |

| Indonesian Cinnamon | Cinnamomum burmannii | Bark | 2150 - 9040 | [2] |

| Saigon Cinnamon | Cinnamomum loureiroi | Bark | 1060 - 6970 | [2] |

Table 2: Furanothis compound Content in Selected Apiaceae and Rutaceae Species

| Plant Species | Family | Compound | Concentration (µg/g fresh weight) | Reference |

| Parsnip | Apiaceae | Psoralen | 2.2 | [3] |

| Parsnip | Apiaceae | Angelicin | 1.8 | [3] |

| Parsnip | Apiaceae | Xanthotoxin | 7.1 | [3] |

| Celery | Apiaceae | Psoralen | 0.34 - 1.80 | [4] |

| Grapefruit | Rutaceae | Bergamottin | ~6 | [5] |

Table 3: this compound Content in Other Notable Natural Sources

| Natural Source | Family | Part Used | This compound Content | Reference |

| Tonka Bean | Fabaceae | Seed | 1-3% (up to 10%) | [6] |

| Sweet Clover | Fabaceae | Whole Plant | Varies | |

| Red Clover | Fabaceae | Flowers | Varies |

Experimental Protocols

Extraction of Coumarins from Plant Material

The selection of an appropriate extraction method is critical for the efficient isolation of coumarins. The choice of solvent and technique depends on the polarity of the target this compound derivatives and the nature of the plant matrix.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction: Suspend a known weight of the powdered plant material (e.g., 1 g) in a suitable solvent (e.g., 10 mL of 1:1 ethanol:water v/v).

-

Sonication: Place the suspension in an ultrasonic bath and sonicate at room temperature for a specified duration (e.g., 30 minutes).

-

Filtration: Filter the mixture to separate the extract from the solid plant residue.

-

Analysis: The resulting crude extract can be directly analyzed by HPLC or subjected to further purification steps.

Protocol 2: Soxhlet Extraction

-

Sample Preparation: Place a known amount of dried and powdered plant material into a thimble.

-

Extraction: Place the thimble inside a Soxhlet extractor. The extraction is performed with a suitable solvent (e.g., methanol) for several hours.

-

Concentration: After extraction, the solvent is typically removed under reduced pressure to yield the crude extract.

-

Purification: The crude extract can be further purified using techniques like column chromatography.

Caption: A generalized workflow for the extraction and analysis of coumarins.

Analytical Methodologies

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Coumarins are typically detected by their UV absorbance, often around 280 nm or 320 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of authentic standards.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The extract may require derivatization to increase the volatility of certain this compound derivatives.

-

Chromatographic System: A GC system coupled with a mass spectrometer is used for separation and identification.

-

Identification: Compounds are identified based on their retention times and by comparing their mass spectra with those in spectral libraries (e.g., NIST).

-

Quantification: Quantification can be performed using an internal or external standard method.

Signaling Pathways Modulated by Coumarins

Coumarins exert their diverse pharmacological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapeutics.

Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, in the presence of oxidative stress or certain bioactive compounds like coumarins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes. Several coumarins have been shown to activate this pathway, thereby exhibiting antioxidant and anti-inflammatory properties.[7]

Caption: Coumarins can activate the Nrf2 pathway, leading to cellular protection.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many coumarins have been found to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.[8][9]

Caption: Coumarins can suppress inflammation by inhibiting the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is often associated with diseases like cancer and inflammatory disorders. Certain coumarins have been shown to modulate MAPK signaling, which can contribute to their anti-cancer and anti-inflammatory activities.[10][11]

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two main routes to apoptosis. Key players in these pathways include the Bcl-2 family of proteins and caspases. Numerous this compound derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating the expression and activity of these key apoptotic proteins, making them promising candidates for anti-cancer drug development.[12][13]

Conclusion

The this compound core structure represents a privileged scaffold in medicinal chemistry, offering a foundation for the development of a wide array of bioactive compounds. Its widespread occurrence in nature provides a rich source for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships, natural distribution, and mechanisms of action of coumarins is essential for harnessing their full therapeutic potential. The experimental protocols and pathway analyses presented in this guide offer a foundational resource for researchers dedicated to advancing the science and application of these remarkable natural products.

References

- 1. updatepublishing.com [updatepublishing.com]

- 2. hagimex.com [hagimex.com]

- 3. web.vscht.cz [web.vscht.cz]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. This compound in Cinnamon, Cinnamon-Containing Foods and Licorice Flavoured Foods – April 1, 2015 to March 31, 2016 - inspection.canada.ca [inspection.canada.ca]

- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural this compound Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpasjournals.com [bpasjournals.com]

- 13. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of Natural Coumarin Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins are a diverse class of benzopyrone-based natural compounds widely distributed in plants, fungi, and bacteria.[1][2][3] Their privileged scaffold has garnered significant attention in medicinal chemistry due to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the principal biological activities of natural coumarin (B35378) derivatives, including their anticancer, anti-inflammatory, anticoagulant, neuroprotective, and antimicrobial properties. We delve into the molecular mechanisms of action, present quantitative data from key studies in structured tabular formats, and provide detailed experimental protocols for the assays cited. Furthermore, this document includes visualizations of critical signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex biological processes modulated by these versatile natural products.

Introduction to Natural Coumarins

Coumarins are secondary metabolites characterized by a 2H-1-benzopyran-2-one skeleton.[4] They are synthesized in nature primarily through the phenylpropanoid pathway.[5] Based on their structural complexity, they can be classified into simple coumarins, furanocoumarins, pyranocoumarins, and other substituted derivatives.[3][6] This structural diversity underpins their wide range of biological functions, which include roles in plant defense mechanisms and significant therapeutic potential in human diseases.[3] Prominent plant families rich in coumarins include Asteraceae, Rutaceae, and Fabaceae.[2] The inherent bioactivities, coupled with their unique fluorescent properties, make coumarins and their derivatives valuable scaffolds for the design and development of novel therapeutic agents and biological probes.[5][7]

Anticancer Activities

Natural this compound derivatives exhibit potent anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, modulation of oxidative stress, and suppression of angiogenesis and metastasis.[4][8][9]

Mechanisms of Action

The anticancer efficacy of coumarins often involves the modulation of critical cellular signaling pathways. Many derivatives induce apoptosis, a form of programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspase cascades, proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP), and subsequent DNA fragmentation.[4] Some coumarins also target key proteins like Survivin and downregulate signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are crucial for cancer cell survival and proliferation.[8][9] Furthermore, coumarins can inhibit topoisomerases, leading to DNA damage, and suppress angiogenesis by targeting the VEGF signaling pathway.[9]

Caption: Anticancer mechanism of natural coumarins via apoptosis and anti-angiogenesis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected natural this compound derivatives against various cancer cell lines.

| Natural this compound | Target Cell Line | Disease | Activity Metric | Value | Reference |

| Imperatorin | HepG2 | Liver Cancer | IC50 | 60.58 µM | [4] |

| Isoimperatorin | SGC-7901 | Gastric Adenocarcinoma | IC50 | 18.75 µg/mL | [4] |

| 4-Phenyl this compound | HL-60 | Acute Myelocytic Leukemia | IC50 | 2.6 µM | [8] |

| 4-Phenyl this compound Isomer | HL-60 | Acute Myelocytic Leukemia | IC50 | 2.2 µM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Culture: Culture the target cancer cells (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the test this compound in DMSO. Dilute the stock to various final concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activities

Coumarins exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[6][10][11]

Mechanisms of Action

A primary mechanism for the anti-inflammatory action of coumarins is the modulation of the Nrf2/Keap1 signaling pathway.[6][12][13] By activating the transcription factor Nrf2, coumarins enhance the expression of antioxidant and cytoprotective genes. This activation also leads to the suppression of NF-κB, a transcription factor that governs the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][13] Additionally, some coumarins, such as esculetin (B1671247) and daphnetin, directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase enzymes, thereby reducing the synthesis of prostaglandins (B1171923) and other inflammatory mediators.[10]

References

- 1. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sanad.iau.ir [sanad.iau.ir]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of this compound-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. This compound: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally Inspired this compound Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-inflammatory activity of natural this compound compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 11. aimspress.com [aimspress.com]

- 12. mdpi.com [mdpi.com]

- 13. Natural this compound Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Coumarins: A Technical Guide to Their Pharmacological Properties

Introduction: Coumarin (B35378) (2H-chromen-2-one), a naturally occurring benzopyrone, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The versatility of the this compound scaffold allows for structural modifications, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.[2][3] This technical guide provides an in-depth overview of the core pharmacological properties of synthetic coumarins, focusing on their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Anticancer Properties

Synthetic coumarins have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[6][7]

One of the primary mechanisms through which synthetic coumarins exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[8] This pathway is crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[6] Certain this compound derivatives have been shown to inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.[8]

Quantitative Data: Anticancer Activity of Synthetic Coumarins

The following table summarizes the in vitro cytotoxic activity of various synthetic this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-methyl-7-((1-(12-(2h-(2-oxo-chromen-7-yl)foxy)dodecyl)1h-1,2,3-triazol-4-yl)methoxy)-2h-chromen-2-one (5p) | Tumor-associated CA XII | 0.1446 | [5] |

| 4-methyl-7-((1-(1-(2h-(2-oxo-chromen-7-yl) foxy) decyl)1h- 1,2,3-triazol-4-yl)methoxy)-2h-chromen-2-one (5n) | Tumor-associated CA IX | 0.0715 | [5] |

| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide (B147674) (compound 65) | Various tumor cells | 0.0035 - 0.0319 | [5] |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide(4a) | Breast cancer cells | 1.24 - 8.68 | [5] |

| 4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7- methoxythis compound | MCF-7 (breast), SW480 (colon), A549 (lung) | Not specified | [4] |

| This compound-6-sulfonamides | Colorectal and breast cancer cell lines | Not specified | [6] |

| 3-(this compound-3-yl)-acrolein derivatives (5d and 6e) | A549 (lung), KB (oral), Hela (cervical), MCF-7 (breast) | Not specified | [8] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Synthetic Coumarins

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of synthetic coumarins.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by synthetic coumarins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthetic this compound compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the synthetic this compound compound in the complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Anticoagulant Properties

Certain synthetic coumarins, particularly 4-hydroxythis compound (B602359) derivatives, are well-known for their anticoagulant activity.[9] They function as vitamin K antagonists, inhibiting the synthesis of vitamin K-dependent clotting factors.[10] The most widely used oral anticoagulant, warfarin (B611796), is a synthetic this compound derivative.

The primary mechanism of action involves the inhibition of the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is essential for the regeneration of reduced vitamin K, a cofactor required for the gamma-carboxylation of clotting factors II, VII, IX, and X.[10]

Quantitative Data: Anticoagulant Activity of Synthetic Coumarins

The anticoagulant activity of synthetic coumarins is often evaluated by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor.

| Compound/Derivative | Prothrombin Time (PT) in seconds | Reference |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | [9] |

| Warfarin (control) | 14.60 | [9] |

| 6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2- dihydropyridin-3-carbonitrile | Higher than warfarin | [9] |

Signaling Pathway: Vitamin K Cycle and VKORC1 Inhibition

The following diagram illustrates the vitamin K cycle and the site of inhibition by synthetic coumarins.

Caption: Inhibition of the Vitamin K cycle by synthetic coumarins.

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

The prothrombin time assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Platelet-Poor Plasma (PPP)

-

PT reagent (containing tissue factor and calcium)

-

Synthetic this compound test compounds

-

Control anticoagulant (e.g., Warfarin)

-

Vehicle control (e.g., DMSO)

-

Coagulometer or a water bath at 37°C and stopwatch

-

Pipettes and tips

Procedure:

-

Preparation: Pre-warm the PT reagent and PPP to 37°C.

-

Sample Preparation: In a coagulometer cuvette or a test tube, pipette 50 µL of PPP.

-

Compound Addition: Add a small volume (e.g., 5 µL) of the synthetic this compound solution (or vehicle/control) to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.

-

Measurement: Record the time in seconds for the formation of a fibrin (B1330869) clot. This is the Prothrombin Time.

-

Controls: Run parallel assays with a vehicle control to determine the baseline clotting time and a known anticoagulant like warfarin as a positive control.

Anti-inflammatory Properties

Synthetic coumarins have demonstrated significant anti-inflammatory activities.[11][12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[13]

The inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[13] Furthermore, by inhibiting the NF-κB signaling pathway, synthetic coumarins can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]

Quantitative Data: Anti-inflammatory Activity of Synthetic Coumarins

The anti-inflammatory potential of synthetic coumarins is often assessed by their ability to inhibit COX enzymes or the production of inflammatory cytokines.

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| This compound derivative 14b | LPS-induced TNF-α production | EC50 = 5.32 µM | [14] |

| 7-(2-oxoalkoxy)this compound (compound 12) | LPS-induced NO production | IC50 = 21 µM | [14] |

| 7-(2-oxoalkoxy)this compound (compound 20) | LPS-induced IL-6 production | IC50 = 10 µM | [14] |

| Thiazoline and thiazolidinone this compound derivatives | COX-2 inhibition | IC50 = 0.31 - 0.78 µM | [13] |

Signaling Pathway: NF-κB Inhibition by Synthetic Coumarins

The following diagram illustrates the NF-κB signaling pathway and its inhibition by synthetic coumarins.

Caption: Inhibition of the NF-κB signaling pathway by synthetic coumarins.

Experimental Protocol: LPS-Induced TNF-α Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., J774)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Synthetic this compound compound

-

ELISA kit for TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the synthetic this compound compound for a specified time (e.g., 1 hour).

-

LPS Stimulation: Add LPS to the wells to stimulate the production of TNF-α. Include a control group with LPS alone and a negative control with neither LPS nor the compound.

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-only control. Determine the IC50 value.

Antimicrobial Properties

Synthetic coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[15][16][17] Their mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with microbial growth and replication.[16]

Quantitative Data: Antimicrobial Activity of Synthetic Coumarins

The antimicrobial efficacy of synthetic coumarins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Osthenol | Bacillus cereus | 62.5 | [6] |

| Osthenol | Staphylococcus aureus | 125 | [6] |

| 5,7-dihydroxy-4-trifluoromethylthis compound | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM | [18] |

| 7-hydroxy-4-trifluoromethylthis compound | Enterococcus faecium | 1.7 mM | [18] |

| Dicoumarol | Listeria monocytogenes | 1.2 mM | [18] |

Experimental Workflow: Broth Microdilution Method for MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Synthetic this compound compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the synthetic this compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Grow the bacterial strain in broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Properties

Synthetic coumarins have shown potential as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's disease.[18][19][20] Their mechanisms of action include the inhibition of key enzymes involved in the pathogenesis of these diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1).[19]

Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.[19] BACE1 is a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease.[19] By inhibiting BACE1, synthetic coumarins can reduce the formation of these neurotoxic plaques.

Quantitative Data: Neuroprotective Activity of Synthetic Coumarins

The neuroprotective potential of synthetic coumarins is often evaluated by their ability to inhibit AChE or BACE1.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one (5b) | Acetylcholinesterase (AChE) | 0.451 | [21] |

| 5-amino-1-[2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)acetyl]-1H-pyrazole-4-carbonitrile (13c) | Acetylcholinesterase (AChE) | 0.466 | [21] |

| 2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)-N-(2-methylimino-4-phenylthiazol-3(2H)-yl)acetamide (16a) | Acetylcholinesterase (AChE) | 0.500 | [21] |

| Donepezil (control) | Acetylcholinesterase (AChE) | 0.711 | [21] |

Signaling Pathway: Amyloid Precursor Protein (APP) Processing and BACE1 Inhibition

The following diagram illustrates the processing of the amyloid precursor protein (APP) and the role of BACE1, which is a target for synthetic coumarins.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Relationship between structure and anticoagulant activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. New this compound Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. mdpi.com [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Design and synthesis of novel this compound derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Coumarin Biosynthesis in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a diverse class of specialized metabolites derived from the phenylpropanoid pathway, playing crucial roles in plant defense, development, and interaction with the environment.[1] Their wide-ranging biological activities have made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core coumarin (B35378) biosynthesis pathway in plants, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks.

The Core Biosynthetic Pathway

The biosynthesis of coumarins originates from the aromatic amino acid L-phenylalanine, which is channeled through the general phenylpropanoid pathway before branching into this compound-specific synthetic routes. The central pathway leads to the formation of simple coumarins, which can be further modified to produce a vast array of complex derivatives, including furanocoumarins and pyranocoumarins.[1]

The Phenylpropanoid Gateway

The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids like flavonoids and lignin (B12514952).[2]

-

Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3] This is a critical regulatory point, channeling carbon flow from primary to secondary metabolism.[4]

-

Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the para-position to yield 4-coumaric acid (p-coumaric acid). This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][5]

-

Activation of 4-Coumaric Acid: To facilitate further reactions, 4-coumaric acid is activated to its coenzyme A thioester, 4-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) in an ATP-dependent manner.[1][6]

The this compound Branch

The formation of the characteristic this compound lactone ring is the defining feature of this branch of the phenylpropanoid pathway.

-

ortho-Hydroxylation: The critical step leading to simple coumarins is the ortho-hydroxylation of cinnamic acid derivatives. For instance, the biosynthesis of scopoletin (B1681571) involves the ortho-hydroxylation of feruloyl-CoA, catalyzed by Feruloyl-CoA 6'-Hydroxylase (F6'H1) , a 2-oxoglutarate-dependent dioxygenase.[7][8]

-

Lactonization: Following ortho-hydroxylation, the resulting intermediate undergoes a trans-cis isomerization of the side chain, which is often spontaneous, followed by lactonization to form the this compound ring. In some cases, this step is facilitated by a This compound Synthase (COSY) .[7]

Diversification of Coumarins

Simple coumarins serve as precursors for a wide range of more complex structures.

-

Scopoletin and Fraxetin Biosynthesis: Scopoletin can be further hydroxylated at the 8-position by Scopoletin 8-Hydroxylase (S8H) to produce fraxetin.[1][9]

-

Umbelliferone Biosynthesis: Umbelliferone is another key simple this compound, and its biosynthesis can proceed via the hydroxylation of p-coumaroyl-CoA.[10]

-

Glycosylation: Coumarins are often found in glycosylated forms in plants, which increases their solubility and stability. This modification is carried out by UDP-glycosyltransferases (UGTs) .[1]

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in the this compound biosynthesis pathway. Note that kinetic parameters can vary depending on the plant species, isoform of the enzyme, and experimental conditions.

| Enzyme | Abbreviation | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Optimal pH | Optimal Temperature (°C) | Source(s) |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 18 - 1070 | 0.109 - 18.6 | 8.5 - 9.0 | 45 - 55 | [3][11] |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | N/A | High turnover reported | N/A | N/A | |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric acid | 94 | 9.20 x 10⁴ M⁻¹min⁻¹ (kenz) | ~8.0 | ~37 | |

| 4-Coumarate:CoA Ligase | 4CL | Caffeic acid | 113 | N/A | ~8.0 | ~37 | [12] |

| 4-Coumarate:CoA Ligase | 4CL | Ferulic acid | 414 | N/A | ~8.0 | ~37 | [12] |

| Feruloyl-CoA 6'-Hydroxylase | F6'H1 | Feruloyl-CoA | 36 | 11 | 6.5 | N/A | [13] |

| Scopoletin 8-Hydroxylase | S8H | Scopoletin | 11 ± 2 | 1.73 ± 0.09 pmol/sec/pmol | 8.0 ± 0.1 | 31.5 ± 0.4 | [9][14] |

Note: N/A indicates that specific data was not available in the cited sources. kenz represents the catalytic efficiency (kcat/Km).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Enzyme Activity Assays

Principle: This assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.[15]

Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 14 mM 2-mercaptoethanol.

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Stop Solution: 1 M HCl.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Reaction Mixture: In a test tube, mix 2.9 mL of the substrate solution with 0.1 mL of the enzyme extract.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Stopping the Reaction: Stop the reaction by adding 1 mL of 1 M HCl.

-

Measurement: Measure the absorbance of the solution at 290 nm against a blank containing the reaction mixture with the enzyme extract added after the stop solution.

-

Calculation: Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹ cm⁻¹). One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Principle: This assay measures the formation of 4-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm.[1]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP.

-

Substrate Solution: 4 mM p-coumaric acid.

-

Coenzyme A Solution: 25 µM CoA.

Procedure:

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.

-

Reaction Mixture: In a final volume of 25 µL, combine the assay buffer, substrate solution, and CoA solution.

-

Initiation: Start the reaction by adding 5 µL of the desalted protein extract.

-

Incubation: Incubate at room temperature for 40 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 4 µL of 40% (w/v) TCA.

-

Measurement: The formation of the CoA ester can be monitored continuously at 333 nm, or the endpoint can be measured after stopping the reaction and separating the product by HPLC.

-

Calculation: The activity is calculated using the molar extinction coefficient of 4-coumaroyl-CoA.

Extraction and Quantification of Coumarins

Principle: This protocol describes the extraction of coumarins from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).[11][16]

Materials:

-

Liquid nitrogen

-

80% Methanol

-

HPLC system with a C18 column and UV or MS detector

-

This compound standards (e.g., umbelliferone, scopoletin, fraxetin)

Procedure:

-